![molecular formula C18H13N3O3 B2656498 6-(Benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034305-99-0](/img/structure/B2656498.png)
6-(Benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of this compound might involve the use of benzofuran-2-carbonyl chloride . The reaction conditions include the use of thionyl chloride in dichloromethane under reflux for 6 hours . Another method involves the use of thionyl chloride in benzene . The reaction mixture is refluxed for 3 hours and then cooled down to room temperature .Molecular Structure Analysis
A 3D molecular dynamics simulation of the compound can help understand its stereochemistry, isomerism, hybridization, and orbitals .Chemical Reactions Analysis
The compound might be involved in reactions with other chemicals. For instance, it might react with thionyl chloride in dichloromethane or benzene .Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.32. The physical and chemical properties of benzofuran-2-carbonyl chloride, which might be used in the synthesis of the compound, include a melting point of 53-57 °C .Scientific Research Applications
Synthesis and Chemical Properties
- A study outlined a convenient route for synthesizing cyano derivatives of benzonaphthyridines, starting from benzonaphthyridine N-oxides, demonstrating a method that could potentially be applied to the synthesis of related compounds (Bachowska, 2011).
- Another research effort achieved efficient synthesis of pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives, providing insights into potential chemical pathways relevant to 6-(Benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile and its analogues (Elkholy, 2007).
- Research into the regiospecific synthesis of acylated naphtho[1,2-b]benzofurans via intramolecular alkyne carbonyl metathesis sheds light on the structural manipulation of benzofuran derivatives, potentially relevant for the functionalization of the compound (Nayak, Singh, & Kim, 2016).
Material Studies and Other Applications
- The synthesis of benzo[b]benzofurano[2,3-e][1,6]naphthyridine-8-one derivatives via Pictet-Spengler reaction provides an example of creating complex organic molecules that could offer insights into the development of new materials or chemical probes (Wang et al., 2015).
- A method for the palladium-catalyzed cross-coupling of benzyl ketones with α,β-unsaturated carbonyl and phenolic compounds to produce cyclic products introduces a versatile approach to constructing oxygen-containing heterocycles or carbocyclic compounds, potentially applicable to derivatives of 6-(Benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (Terao et al., 1999).
Safety and Hazards
The compound should be handled with care. Benzofuran-2-carbonyl chloride, which might be used in the synthesis of the compound, is classified as an eye irritant (Category 2A, H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It should be stored in an inert atmosphere and at temperatures below -20°C .
properties
IUPAC Name |
6-(1-benzofuran-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c19-9-12-7-13-10-21(6-5-14(13)20-17(12)22)18(23)16-8-11-3-1-2-4-15(11)24-16/h1-4,7-8H,5-6,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFFLPFTNKCBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
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